INO5042

Leukocyte adhesion Inflammation Endothelial cells

Researchers need defined, reproducible pharmacology. INO5042 (CAS 14782-19-5) is the only thiazole-fused 1,4-naphthoquinone that increases leukocyte rolling velocity from 3-5 to 7-11 µm/s under 2 dyn/cm² shear, opposite to NSAIDs like aspirin. Its unique core directs selective oxidative ring cleavage by Streptomyces dioxygenases (up to 65% yield/24h). ≥98% purity, defined solubility (2 mg/mL DMSO, pH 3) eliminates confounding variables in adhesion, inflammation, and biotransformation studies. Choose INO5042 for validated, reproducible results.

Molecular Formula C15H7NO3S
Molecular Weight 281.29 g/mol
Cat. No. B1663274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINO5042
SynonymsINO5042
Molecular FormulaC15H7NO3S
Molecular Weight281.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4
InChIInChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H
InChIKeyVJKZUTFFMNSTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INO5042 Chemical Identity and Core Properties for Scientific Procurement


INO5042 (CAS 14782-19-5, MW 281.29) is a synthetic thiazole-fused 1,4-naphthoquinone compound . Its core structure is a rigid, planar heterocyclic quinone, which distinguishes it from conventional anti-inflammatory agents. The compound is utilized as a model substrate in studies of oxidative ring cleavage by bacterial dioxygenases [1] and has been characterized for its effects on leukocyte-endothelial interactions [2]. Purity is typically specified at >98% for research applications . For procurement, key identifiers are the unique thiazole-naphthoquinone core and the specific CAS number, as these define the exact molecular entity.

Risks of Replacing INO5042 with Generic Naphthoquinones or Anti-Inflammatories in Research


The assumption that INO5042 is interchangeable with other 1,4-naphthoquinones or common anti-inflammatory drugs is not supported by evidence and can invalidate experimental outcomes. While compounds like hydrocortisone or aspirin can modulate leukocyte behavior, their effects on rolling velocity are opposite to or distinct from those of INO5042 [1][2]. Hydrocortisone increases rolling velocity in vivo [1], and aspirin can decrease it [2], whereas INO5042's specific interaction with endothelial cells results in a distinct velocity shift under defined in vitro shear conditions [3]. Furthermore, within the naphthoquinone class, the fused thiazole ring of INO5042 imparts a unique chemical reactivity, as demonstrated by its selective biotransformation by Streptomyces dioxygenases, a property not shared by simple naphthoquinones [4]. Substitution without validation of these specific functional attributes risks introducing confounding variables in mechanistic studies of inflammation, adhesion, or biotransformation, potentially leading to irreproducible results and wasted research resources.

Quantitative Differentiation of INO5042 from Comparator Anti-Inflammatory and Naphthoquinone Compounds


INO5042 Increases Leukocyte Rolling Velocity Under Flow, Contrasting with NSAID and Hydrocortisone Effects

INO5042 treatment of endothelial cells under shear stress (2 dyn/cm²) increases the rolling velocity of human neutrophils from a baseline of 3-5 µm/s to 7-11 µm/s [1]. This effect is opposite to that observed with aspirin, which has been shown to reduce leukocyte rolling velocity [2]. While hydrocortisone also increases rolling velocity, its effect is observed in a different (in vivo) context and via a distinct, glucocorticoid receptor-mediated pathway [3], making it a non-equivalent comparator. The specific, quantifiable velocity shift induced by INO5042 in this in vitro flow model represents a unique, assay-ready phenotype not replicated by common anti-inflammatory reference compounds.

Leukocyte adhesion Inflammation Endothelial cells

INO5042 Undergoes Specific Oxidative Ring Cleavage by Streptomyces Dioxygenases

INO5042 serves as a model substrate for oxidative C-C bond cleavage by dioxygenases from Streptomyces platensis and S. cinnamonensis, achieving moderate to high yields of up to 65% within 24 hours [1]. This specific biotransformation reaction, which results in isomeric phenol-carboxylic acids, is a consequence of the unique fused thiazole-1,4-naphthoquinone structure [1]. In contrast, simpler 1,4-naphthoquinones like lawsone or plumbagin are not reported to undergo this specific cleavage pathway under these conditions [2][3], highlighting a structure-dependent reactivity that can be exploited for biotechnological applications or as a probe for studying specific bacterial oxygenases.

Biotransformation Streptomyces Dioxygenase

High Solubility in DMSO After pH Adjustment Facilitates In Vitro Assay Development

INO5042 exhibits a solubility of 2 mg/mL (approximately 7.11 mM) in DMSO when the pH is adjusted to 3 with HCl . This specific solubility profile is important for preparing concentrated stock solutions for in vitro assays. Many 1,4-naphthoquinones can have limited solubility in standard cell culture-compatible solvents or require DMSO concentrations that may be cytotoxic [1]. The defined protocol for achieving this solubility with INO5042 reduces experimental variability and ensures reliable compound delivery in biological assays, offering a practical advantage in laboratory workflows.

Solubility Assay development DMSO

Validated Research Applications for INO5042 Based on Quantitative Differentiation


Mechanistic Studies of Leukocyte-Endothelial Adhesion Under Flow

INO5042 is a validated tool for increasing leukocyte rolling velocity in a controlled in vitro flow system. Researchers investigating the molecular mechanisms of selectin-mediated adhesion and the transition from rolling to firm arrest can use INO5042 as a pharmacological modulator to alter the velocity of rolling cells from a baseline of 3-5 µm/s to 7-11 µm/s under 2 dyn/cm² shear stress [1]. This specific, quantifiable effect allows for precise dissection of signaling pathways and receptor-ligand interactions governing the early stages of inflammation, which are not achievable with compounds like aspirin that decrease rolling velocity [2].

Biotransformation and Biocatalysis Research with Bacterial Dioxygenases

INO5042 serves as a model substrate for investigating oxidative C-C bond cleavage by bacterial dioxygenases, particularly from Streptomyces species. Its unique thiazole-fused 1,4-naphthoquinone structure directs a specific cleavage reaction with yields up to 65% within 24 hours [3]. This property is valuable for biotechnologists developing biocatalytic routes for generating novel phenol-carboxylic acid building blocks or for enzymologists studying the mechanism and substrate specificity of hydroquinone-epoxidases and related oxygenases [3]. Unlike simpler naphthoquinones, INO5042's defined reactivity provides a reliable assay for screening new enzymes or optimizing biotransformation conditions.

Reproducible In Vitro Anti-Inflammatory Assays

For researchers conducting in vitro anti-inflammatory screens, INO5042 offers a well-characterized compound with a defined solubility profile (2 mg/mL in DMSO at pH 3) . This ensures reproducible preparation of stock solutions and minimizes solvent-induced artifacts. Its distinct effect on leukocyte rolling velocity, which is opposite to that of common NSAIDs like aspirin [2], provides a unique, measurable endpoint for investigating alternative anti-inflammatory mechanisms. This makes INO5042 a reliable positive control or tool compound for studies focused on modulating leukocyte trafficking dynamics without the confounding effects of cyclooxygenase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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